molecular formula C11H13NO4 B163749 Diethyl pyridine-2,4-dicarboxylate CAS No. 41438-38-4

Diethyl pyridine-2,4-dicarboxylate

Cat. No.: B163749
CAS No.: 41438-38-4
M. Wt: 223.22 g/mol
InChI Key: MUUDQLHCIAOWPR-UHFFFAOYSA-N
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Description

Diethyl pyridine-2,4-dicarboxylate is a chemical compound with the molecular formula C11H13NO4. It is known for its role as a potent prolyl 4-hydroxylase-directed proinhibitor, which inhibits prolyl hydroxylation and procollagen processing in biological systems . This compound is widely used in scientific research due to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

Diethyl pyridine-2,4-dicarboxylate is a potent proinhibitor directed towards prolyl 4-hydroxylase . Prolyl 4-hydroxylase is an enzyme that plays a crucial role in the hydroxylation of proline, an amino acid involved in protein synthesis and structure.

Mode of Action

The compound interacts with prolyl 4-hydroxylase, inhibiting its activity . This inhibition prevents the hydroxylation of proline, which can lead to changes in protein structure and function.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the proline hydroxylation pathway . By inhibiting prolyl 4-hydroxylase, the compound disrupts this pathway, potentially affecting the synthesis and structure of proteins that rely on hydroxylated proline.

Result of Action

The inhibition of prolyl hydroxylation by this compound can affect the processing of procollagen in cells . This could potentially lead to changes in collagen structure and function, impacting various biological processes where collagen plays a key role.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is stored in dry conditions at 2-8°C to maintain its stability

Biochemical Analysis

Biochemical Properties

Diethyl Pyridine-2,4-dicarboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as prolyl 4-hydroxylase, a key enzyme involved in the hydroxylation of proline residues in collagen . The nature of these interactions involves the inhibition of the enzyme, thereby affecting the hydroxylation process .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by inhibiting prolyl hydroxylation and procollagen processing in chick-embryo calvaria, which predominantly synthesize type I collagen . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of prolyl 4-hydroxylase, thereby affecting the enzyme’s activity and leading to changes in gene expression .

Metabolic Pathways

This compound is involved in metabolic pathways related to collagen synthesis. It interacts with prolyl 4-hydroxylase, an enzyme crucial in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl pyridine-2,4-dicarboxylate can be synthesized through the esterification of pyridine-2,4-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Diethyl pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Dimethyl pyridine-2,4-dicarboxylate
  • Pyridine-2,4-dicarboxylic acid
  • Diethyl pyridine-2,6-dicarboxylate

Comparison: Diethyl pyridine-2,4-dicarboxylate is unique due to its specific inhibitory action on prolyl hydroxylase. While similar compounds like dimethyl pyridine-2,4-dicarboxylate and pyridine-2,4-dicarboxylic acid share structural similarities, they do not exhibit the same level of biological activity. Diethyl pyridine-2,6-dicarboxylate, on the other hand, has different substitution patterns, leading to variations in its chemical reactivity and applications .

Properties

IUPAC Name

diethyl pyridine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-12-9(7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUDQLHCIAOWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961682
Record name Diethyl lutidinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41438-38-4
Record name Diethyl 2,4-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41438-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 2,4-pyridinedicarboxylic acid
Source ChemIDplus
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Record name Diethyl lutidinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl pyridine-2,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIETHYL LUTIDINATE
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Synthesis routes and methods

Procedure details

4.7 g (28.12 mmol) of 2,4-pyridinedicarboxylic acid and 8.02 g (42.19 mmol) of 4-toluenesulfonic acid monohydrate were suspended in 47 ml of toluene, the mixture was heated to 110° C. and 170 ml (2.87 mol) of ethanol were slowly added dropwise. The reaction mixture was stirred under reflux overnight. The reaction mixture was evaporated and the residue was purified by column chromatography on silica gel 60 (mobile phase: dichloromethane/ethanol 40/1→10/1).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
47 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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